

Evolutionary Conservation of the Chemerin C-Terminal Sequence: A Technical Guide

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Compound of Interest

Compound Name: chemerin C-terminal peptide

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Introduction

Chemerin, a chemoattractant protein and adipokine, plays a pivotal role in numerous physiological and pathological processes, including immunity, inflammation, adipogenesis, and glucose metabolism. It is the endogenous ligand for three G protein-coupled receptors: chemerin receptor 1 (CMKLR1, also known as ChemR23), chemerin receptor 2 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). The biological activity of chemerin is tightly regulated by proteolytic processing of its C-terminus. The C-terminal sequence of chemerin is highly conserved across species, highlighting its critical role in receptor binding and activation. This technical guide provides an in-depth overview of the evolutionary conservation of the chemerin C-terminal sequence, its functional implications, and the experimental methodologies used for its characterization.

Data Presentation

Table 1: Evolutionary Conservation of the Chemerin C-Terminal Peptide (chemerin-9) Sequence

The C-terminal nonapeptide of mature chemerin, known as chemerin-9, is essential for its biological activity.^{[1][2]} The alignment of this peptide sequence across various mammalian species reveals a high degree of evolutionary conservation, particularly in the residues critical for receptor activation.

Species	Chemerin-9 Sequence (C-terminus)
Human	Y F P G Q F A F S
Mouse	Y F P G Q F A F S
Rat	Y F P G Q F A F S
Chimpanzee	Y F P G Q F A F S
Monkey	Y F P G Q F A F S
Rabbit	Y F P G Q F A F S
Pig	Y F P G Q F A F S
Cattle	Y F P G Q F A F S
Hamster	Y F P G Q F A F S

Sequence data obtained from alignment of pre-pro-chemerin sequences.[\[3\]](#)[\[4\]](#)

Table 2: Functional Conservation of Chemerin and its C-Terminal Peptides

The functional consequence of the conserved C-terminal sequence is reflected in the binding affinities and potencies of chemerin and its derived peptides for the signaling receptors CMKLR1 and GPR1.

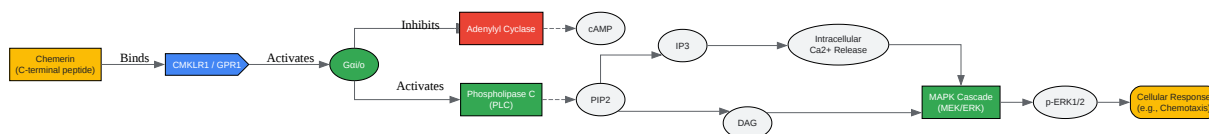
Ligand	Receptor	Assay Type	Parameter	Value (nM)
Chemerin (full-length)	Human CMKLR1	Radioligand Binding	Kd	0.88
Chemerin (full-length)	Human GPR1	Radioligand Binding	Kd	0.21
Chemerin-9 (C9)	Human CMKLR1	Functional (IP-One)	EC50	387.6
Chemerin-9 (C9)	Human GPR1	Functional (Arrestin Recruitment)	EC50	1
Chemerin-13 (C13)	Human CMKLR1	Radioligand Binding	IC50	1.9
Chemerin-13 (C13)	Human GPR1	Radioligand Binding	IC50	2.3
Chemerin-15 (C15)	Murine Macrophages	Functional (Migration Inhibition)	Max Effect	0.1 - 1
Chemerin-20 (C20)	Human CMKLR1	Radioligand Binding	Ki	~100
Chemerin-20 (C20)	Human GPR1	Radioligand Binding	Ki	~100

Data compiled from multiple sources.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathways

Chemerin binding to its signaling receptors, CMKLR1 and GPR1, initiates a cascade of intracellular events. Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[\[1\]](#) Activation of these receptors also stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca²⁺) from intracellular stores.[\[3\]](#)[\[9\]](#) Downstream of these events, chemerin signaling activates the

mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[10]



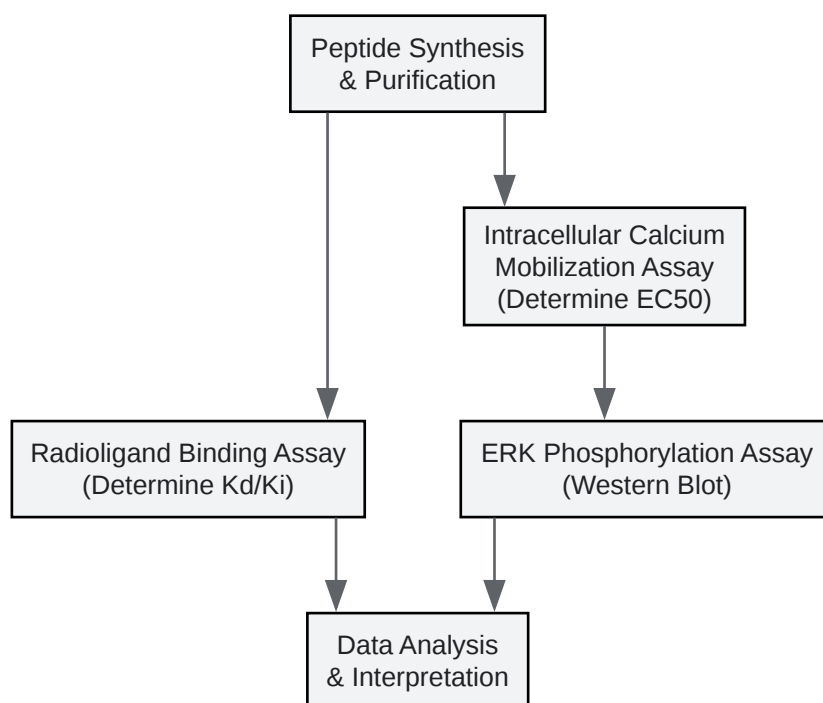
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Chemerin Signaling Pathway

Experimental Workflows and Protocols

Experimental Workflow: Characterization of Chemerin C-terminal Peptide Activity

A typical experimental workflow to characterize the activity of a novel **chemerin C-terminal peptide** analog involves a series of in vitro assays to determine its binding affinity, receptor activation potential, and downstream signaling effects.



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